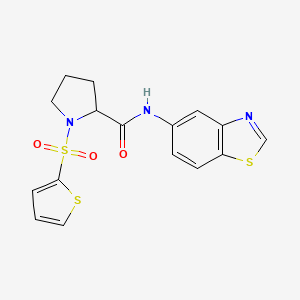

N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S3/c20-16(18-11-5-6-14-12(9-11)17-10-24-14)13-3-1-7-19(13)25(21,22)15-4-2-8-23-15/h2,4-6,8-10,13H,1,3,7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNKXMSXGFXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Formation of the Thiophene Ring: Thiophene rings can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

Formation of the Pyrrolidine Ring: Pyrrolidine rings are often synthesized through the cyclization of amino acids or by the reduction of pyrrole derivatives.

Coupling Reactions: The final compound can be obtained by coupling the benzothiazole and thiophene derivatives with the pyrrolidine carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiophene rings.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and thiophene rings could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The pyrrolidine-2-carboxamide scaffold is shared among several analogs, but substituents and stereochemistry significantly modulate properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

| Compound Name | Core Configuration | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| N-(1,3-Benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (Target Compound) | Not specified | Benzothiazol-5-yl, thiophene-2-sulfonyl | ~430 (estimated) | Sulfonyl group enhances solubility; benzothiazole may improve binding affinity. |

| (2S,4R)-1-((R)-3-Methyl-2-(3-methylisoxazol-5-yl)butanoyl)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 158, EP) | (2S,4R) | 4-hydroxy, thiazol-5-yl, methylisoxazol-5-yl | ~520 (estimated) | Hydroxyl group increases polarity; stereochemistry influences conformation. |

| N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (EP) | Not specified | Oxadiazole, tetrahydronaphthalenyl, thiophene-2-sulfonyl | 458.6 | Oxadiazole introduces rigidity; tetrahydronaphthalenyl may enhance lipophilicity. |

| 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (EP) | Not specified | 4-fluorophenyl, 5-isopropyl-thiadiazol-2-yl, 5-oxo | ~390 (estimated) | Thiadiazole and fluorophenyl groups alter electronic properties. |

Substituent-Driven Functional Differences

- Benzothiazole vs. Thiazole/Isoxazole : The target compound’s benzothiazole ring provides extended π-conjugation compared to thiazole or isoxazole in Examples 158 and 170 . This may enhance binding to aromatic-rich binding pockets.

- Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound and ’s analog is absent in hydroxylated analogs (e.g., Example 158), suggesting divergent solubility and target engagement strategies .

- Stereochemistry : Compounds like Example 158 (2S,4R configuration) demonstrate the importance of stereochemistry in optimizing interactions, whereas the target compound’s stereochemical details remain unspecified .

Physicochemical Properties

- Solubility : The hydroxyl group in Example 158 likely increases aqueous solubility compared to the sulfonyl group in the target compound, which may favor membrane permeability .

- Lipophilicity : The tetrahydronaphthalenyl group in ’s compound introduces higher lipophilicity (LogP ~3.5 estimated) compared to the target compound’s benzothiazole (LogP ~2.8 estimated) .

Biological Activity

N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name: N-(1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide

- Molecular Formula: C16H15N3O3S3

- Molecular Weight: 421.5 g/mol

This compound features a benzothiazole ring, a thiophene ring, and a pyrrolidine ring, which are known for their diverse biological activities.

Synthesis Methods

The synthesis of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions:

- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Formation of the Thiophene Ring: Synthesized via the Paal-Knorr synthesis or Gewald reaction.

- Formation of the Pyrrolidine Ring: Cyclization of amino acids or reduction of pyrrole derivatives.

- Coupling Reactions: Final coupling of the benzothiazole and thiophene derivatives with the pyrrolidine carboxamide.

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exhibit significant antimicrobial properties. For instance:

- Bacterial Inhibition: The compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as low as 36.8 mg/L against Xanthomonas citri .

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| Compound 1 | Xanthomonas oryzae | 47.6 |

| Compound 2 | Xanthomonas citri | 36.8 |

Anticancer Activity

N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has also been evaluated for its anticancer potential:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case studies have shown that similar benzothiazole derivatives can inhibit cancer cell growth by targeting specific kinases associated with tumor progression .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in several studies:

- Cytokine Inhibition: It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

The biological activity of N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is thought to involve:

- Enzyme Inhibition: Binding to enzymes or receptors that play crucial roles in various biological processes.

- Hydrophobic Interactions: The benzothiazole and thiophene rings may facilitate binding to hydrophobic pockets within target proteins.

- Hydrogen Bonding: The carboxamide group can form hydrogen bonds with specific amino acid residues, enhancing binding affinity.

Q & A

Q. Q1: What are the recommended synthetic routes for N-(1,3-benzothiazol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, and how can purity be ensured?

A1:

- Synthetic Routes : Prioritize enantioselective synthesis to preserve stereochemical integrity, as sulfonylpyrrolidine scaffolds often show stereochemistry-dependent bioactivity. For example, coupling thiophene-2-sulfonyl chloride with a pyrrolidine intermediate under basic conditions (e.g., DIPEA in DCM) can yield the sulfonamide core. Subsequent amidation with 1,3-benzothiazol-5-amine derivatives is critical .

- Purity Assurance : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) and confirm purity ≥98% via UV detection at 254 nm. Chiral columns (e.g., Chiralpak IA) validate enantiomeric excess (>99%) .

Q. Q2: How should researchers characterize the structural conformation and stereochemistry of this compound?

A2:

- Structural Confirmation : Combine high-resolution mass spectrometry (HRMS) with H/C NMR to resolve benzothiazole and thiophene sulfonyl moieties. For stereochemistry, X-ray crystallography is definitive. If crystals are unavailable, use NOESY NMR to probe spatial interactions (e.g., between pyrrolidine protons and benzothiazole) .

- Validation : Cross-reference with analogs like (S)-N-(2,5-dimethylphenyl)-1-(quinoline-8-sulfonyl)pyrrolidine-2-carboxamide, where S-configuration enhanced antiviral activity .

Biological Activity Profiling

Q. Q3: What in vitro assays are suitable for evaluating the antiviral potential of this compound?

A3:

- Cell-Based Screening : Use HEp-2 cells infected with hRSV (MOI 3.0) to measure inhibition of cytopathic effect (CPE) via CellTiter-Glo®. Calculate EC (efficacy) and CC (cytotoxicity) to derive selectivity indices (SI = CC/EC). Target SI >10 for lead optimization .

- Viral Titer Reduction : Perform plaque assays to quantify progeny virus reduction. A 1-log reduction (90% inhibition) at 5 µM indicates promising activity .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4: What structural modifications enhance the bioactivity of sulfonylpyrrolidine carboxamides?

A4:

- Critical Modifications :

- Sulfonyl Group : Retain the sulfonyl (SO) linker; substitution with carbonyl (CO) or methylene (CH) abolishes activity .

- Aromatic Substitutions : Benzothiazole at position 5 improves target engagement compared to quinoline or biphenyl groups. Electron-withdrawing substituents (e.g., fluorine) on benzothiazole may enhance solubility without compromising potency .

- Pyrrolidine Optimization : S-configuration at C2 of pyrrolidine maximizes activity. Methylation at C4 (R-configuration) slightly improves SI (e.g., SI = 13.4 in analog 5o) .

Q. Q5: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

A5:

- Pharmacokinetic Profiling : Assess solubility (e.g., ≥92.7 µg/mL in PBS) and metabolic stability (e.g., 95% remaining after 48h in 50% PBS/ACN) to identify bioavailability bottlenecks .

- Mechanistic Deconvolution : Use time-of-addition assays to distinguish early-stage (viral entry) vs. late-stage (replication) inhibitors. For example, adding the compound at 0–2h post-infection (vs. >7h) clarifies target steps .

Mechanistic Investigations

Q. Q6: How to design experiments to elucidate the compound’s mechanism of action against viral targets?

A6:

- Time-Course Assays : Treat HEp-2 cells with the compound at intervals post-infection (e.g., 0h, 2h, 7h). Compare CPE inhibition to ribavirin (late-stage inhibitor) to identify early-stage blockade (e.g., viral attachment or fusion) .

- Protein Binding Studies : Use surface plasmon resonance (SPR) or thermal shift assays to screen interactions with viral glycoproteins (e.g., hRSV F-protein). Validate with siRNA knockdown of host receptors .

Data Interpretation and Validation

Q. Q7: How should researchers address discrepancies in EC50_{50}50 values across different cell lines?

A7:

- Standardize Assay Conditions : Control for cell density, passage number, and serum concentration. For example, HEp-2 cells at 80% confluence in 2% FBS yield reproducible EC values .

- Counter-Screen Cytotoxicity : Use multiple cell types (e.g., Vero, A549) to rule out cell-specific toxicity. For instance, analog 5o showed CC = 30.9 µM in HEp-2 vs. 45.2 µM in A549 .

Advanced Formulation Challenges

Q. Q8: What formulation strategies improve the compound’s bioavailability for in vivo studies?

A8:

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility. For analogs with logP >3, use lipid-based nanoemulsions (e.g., SNEDDS) for oral delivery .

- Stability Testing : Monitor degradation in simulated gastric fluid (SGF) and intestinal fluid (SIF). Lyophilization with trehalose (1:1 w/w) improves long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.